molecular formula C9H7NOS2 B1455991 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- CAS No. 1353497-28-5

6-Benzothiazolecarboxaldehyde, 2-(methylthio)-

Cat. No.: B1455991
CAS No.: 1353497-28-5
M. Wt: 209.3 g/mol
InChI Key: GWNYNEAMWXQJBE-UHFFFAOYSA-N
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Description

6-Benzothiazolecarboxaldehyde, 2-(methylthio)- is a chemical compound that belongs to the class of thiazole derivatives. It has the molecular formula C9H7NOS2 and a molecular weight of 209.3 g/mol. This compound is known for its unique structure, which includes a benzothiazole ring substituted with a carboxaldehyde group and a methylthio group.

Preparation Methods

The synthesis of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- involves several steps. One common method includes the reaction of 2-aminobenzothiazole with formaldehyde and methylthiol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

6-Benzothiazolecarboxaldehyde, 2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the aldehyde group produces alcohols.

Scientific Research Applications

6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

6-Benzothiazolecarboxaldehyde, 2-(methylthio)- can be compared with other thiazole derivatives, such as:

    Benzothiazole-2-carboxaldehyde: Similar structure but lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    2-Aminobenzothiazole: Contains an amino group instead of a carboxaldehyde group, leading to different applications and properties.

The uniqueness of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzothiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNYNEAMWXQJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred mixture of (2-(methylthio)benzo[d]thiazol-6-yl)methanol (958 mg, 4.5 mmol) from Step 3 of Example 36 in CH2Cl2 (20 mL) at 0° C. under argon was added Dess-Martin periodinane (2.0 g, 5.0 mmol) portionwise. The mixture was stirred for 1 h and then diluted with CH2Cl2 (100 mL). To this mixture was added a 50/50 mixture of saturated aq sodium sulfite and saturated aq sodium bicarbonate (40 mL). This mixture was stirred for 10 min and then the CH2Cl2 layer was separated, washed with a saturated aq sodium bicarbonate (50 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 2-(methylthio)benzo[d]thiazole-6-carbaldehyde (937 mg, 99%) as a white solid. LCMS (ESI) m/z 210 (M+H)+.
Quantity
958 mg
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reactant
Reaction Step One
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20 mL
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2 g
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0 (± 1) mol
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40 mL
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100 mL
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Synthesis routes and methods II

Procedure details

To a stirred mixture of (2-(methylthio)benzo[d]thiazol-6-yl)methanol (958 mg, 4.5 mmol) from Step 3 of Example 36 in CH2Cl2 (20 mL) at 0° C. under argon was added Dess-Martin periodinane (2.1 g, 5.0 mmol) in small portions. After the mixture was stirred for 1 hr at 0° C., it was diluted with CH2Cl2 (100 mL) followed by the addition of a 1:1 mixture of saturated aq Na2SO3 and saturated aq NaHCO3 (40 mL). The mixture was stirred for 10 min. The layers were separated and the CH2Cl2 layer was sequentially washed with saturated aq NaHCO3 (50 mL) and brine (50 mL). The organic layer was separated and dried over Na2SO4, filtered, and concentrated under reduced pressure to yield 2-(methylthio)benzo[d]thiazole-6-carbaldehyde (937 mg, 99%) as an off white solid which did not require further purification. 1H NMR (300 MHz, DMSO-d6) δ 10.06 (s, 1H), 8.62 (s, 1H), 7.99 (s, 2H), 2.84 (s, 3H); LCMS (ESI) m/z 210 (M+H)+.
Quantity
958 mg
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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2.1 g
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reactant
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0 (± 1) mol
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reactant
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40 mL
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100 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
Reactant of Route 6
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-

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